molecular formula C10H9BrN2O2 B1529670 2-((7-Bromoquinoxalin-2-yl)oxy)ethanol CAS No. 705262-64-2

2-((7-Bromoquinoxalin-2-yl)oxy)ethanol

Cat. No.: B1529670
CAS No.: 705262-64-2
M. Wt: 269.09 g/mol
InChI Key: UGXHALVPEDVXQJ-UHFFFAOYSA-N
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Description

“2-((7-Bromoquinoxalin-2-yl)oxy)ethanol” is a chemical compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.09 g/mol .


Synthesis Analysis

The synthesis of quinoxaline derivatives, which are important intermediates in obtaining drugs like Erdafitinib, has been reported. In one such synthesis, 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one were used as raw materials, with triethylene diamine (DABCO) as a catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H9BrN2O2 .


Physical and Chemical Properties Analysis

The boiling point of “this compound” is 400.062ºC at 760 mmHg, and its flash point is 195.751ºC. It has a density of 1.639g/cm3 .

Scientific Research Applications

  • Antioxidant Defense Mechanism Activation : Tert-butylhydroquinone (tBHQ), an inducer of the Nrf2 antioxidant defense pathway, has been found to protect cardiomyocytes from ethanol-induced apoptosis. This study demonstrates the importance of antioxidant pathways in cellular protection against ethanol-induced stress (Xiaojing Shi et al., 2016).

  • Formation of Copper(I) Compounds : In the presence of 2,3-dimethylquinoxaline, the reaction with copper(II) halides in water/ethanol solution forms various copper(I) compounds. This reaction highlights the chemical versatility and reactivity of ethanol in creating complex metal-organic structures (R. Willett et al., 2001).

  • Cytochrome P-4502E1 Pathways : Research on cytochrome P-4502E1 (2E1) elucidates its significant role in ethanol metabolism and its implications in liver injury due to ethanol. This study contributes to understanding the physiological and pathological roles of ethanol metabolism (C. Lieber, 1997).

  • Electrooxidation Studies : Investigations into the electrooxidation of ethanol on a palladium electrode in alkaline media have revealed insights into the oxidation process, including the formation of intermediates and products. Such studies are crucial for understanding ethanol's electrochemical behavior (Zhiyou Zhou et al., 2010).

  • Hydrogen Production from Ethanol : The utilization of ethanol in the steam iron process for hydrogen production in a fixed bed reactor showcases an innovative application of ethanol in renewable energy production (E. Hormilleja et al., 2014).

  • Metabolic Pathways of Psychoactive Drugs : Research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) by human hepatocytes reveals the formation of various metabolites, providing insights into the drug's metabolic pathways and potential toxic effects (H. Carmo et al., 2005).

  • Cobalt-Promoted Dimerization : A study on cobalt-promoted dimerization of benzamides in ethanol solvent demonstrates the potential of ethanol as a medium for chemical synthesis and transformations (L. Grigorjeva et al., 2015).

  • Ruthenium-Catalyzed Aerobic Oxidation of Alcohols : The development of an efficient aerobic oxidation system for alcohols using a biomimetic catalytic system showcases the role of ethanol in advanced catalytic processes (Gábor Csjernyik et al., 2002).

Safety and Hazards

The safety data sheet for “2-((7-Bromoquinoxalin-2-yl)oxy)ethanol” indicates that it is for R&D use only and not for medicinal, household, or other uses .

Properties

IUPAC Name

2-(7-bromoquinoxalin-2-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-7-1-2-8-9(5-7)13-10(6-12-8)15-4-3-14/h1-2,5-6,14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXHALVPEDVXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Br)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732706
Record name 2-[(7-Bromoquinoxalin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705262-64-2
Record name 2-[(7-Bromoquinoxalin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Suspend sodium hydride (310 mg, 13 mmol) in a solution of ethylene glycol (800 mg, 13 mmol) in DMF (50 mL) at 0° C. After stirring for 30 min at room temperature, 7-bromo-2-chloro-quinoxaline (Preparation 26; 610 mg, 2.5 mmol) is added. Stir for 2 h at room temperature and dilute with 3:1 chloroform/isopropyl alchol. Wash the organic phase with brine and purify by FCC to give the title compound (564 mg, 85%). MS m/e (268, M+1). 1H NMR (400 MHz, CDCl3) δ 8.5 (s, 1H), 8.0 (d, J=2.0 Hz), 7.90 (dd, J=8.8, 2.0 Hz, 1H), 7.7 (d, J=8.8 Hz, 1H), 4.6 (t, d=4.8 Hz, 2H), 43.9 (t, J=4.8 Hz, 2H).
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
610 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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